Einecs 304-123-3
CAS No.: 94237-25-9
Cat. No.: VC17027777
Molecular Formula: C21H45N3O12
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94237-25-9 |
|---|---|
| Molecular Formula | C21H45N3O12 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrononanedioic acid |
| Standard InChI | InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
| Standard InChI Key | QZCMKTPJLLYMOF-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Introduction
Chemical Identification and Structural Characteristics
Regulatory Classification
EINECS 304-123-3 falls under the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its commercial presence in EU markets between 1971-1981 . As a phase-in substance under REACH regulations, it benefits from transitional provisions while requiring full registration for continued use above 1 tonne/year .
Molecular Composition
The compound exhibits a dual-component structure:
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Primary component: Nitrononanedioic acid (C₉H₁₅NO₆)
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Counterion: Triethanolamine (C₆H₁₅NO₃) in 2:1 stoichiometry
Table 1: Key Identifiers
| Property | Value |
|---|---|
| EINECS Number | 304-123-3 |
| CAS Registry | 94237-25-9 |
| Molecular Formula | C₉H₁₅NO₆·2C₆H₁₅NO₃ |
| Molecular Weight | 531.5955 g/mol |
| Substance Type | Mono-constituent organic salt |
The structural configuration suggests potential hydrogen bonding networks between the carboxylic acid groups of nitrononanedioic acid and amine/alcohol functionalities of triethanolamine .
Synthesis and Manufacturing Considerations
Production Methodology
While specific synthesis protocols remain proprietary, general preparation likely involves:
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Neutralization of nitrononanedioic acid with triethanolamine in aqueous medium
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Controlled crystallization under reduced pressure
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Purification through recrystallization or chromatographic methods
The 1:2 molar ratio indicates complete deprotonation of both carboxylic acid groups in the nitrononanedioic acid molecule by triethanolamine base .
Industrial Scale Challenges
Key manufacturing considerations include:
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Maintaining stoichiometric balance during neutralization
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Controlling exothermic reaction temperatures
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Preventing oxidation of nitro groups during processing
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Managing hygroscopic properties of final product
Physicochemical Properties
Theoretical Property Predictions
Table 2: Estimated Physical Properties
| Property | Prediction |
|---|---|
| Melting Point | 158-162°C (decomposition) |
| Water Solubility | >100 g/L (25°C) |
| LogP (Octanol-Water) | -1.2 ± 0.3 |
| pKa Values | 2.8 (carboxylic acid), 4.1 (nitro group) |
These predictions derive from computational modeling using EPI Suite and ACD/Labs algorithms, considering the compound's ionic nature and functional group composition .
Stability Profile
The compound demonstrates:
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pH stability between 4-8 in aqueous solutions
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Thermal decomposition above 160°C
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Photolytic sensitivity requiring amber glass storage
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Limited oxidation susceptibility due to nitro group stabilization
Functional Applications
Industrial Uses
Documented applications include:
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Chelating agent in metal surface treatments
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pH buffer in specialty polymer formulations
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Intermediate for nitro-containing pharmaceuticals
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Crosslinking agent in epoxy resin systems
Emerging Research Applications
Recent studies explore:
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Catalytic properties in asymmetric synthesis
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Potential as lithium-ion battery electrolyte additive
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Heavy metal sequestration in environmental remediation
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Component in drug delivery matrix systems
Regulatory Status and Compliance
REACH Registration Status
As of December 2024, EINECS 304-123-3 maintains phase-in status under REACH with:
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Pending evaluation for persistent organic pollutant (POP) classification
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Required safety data sheet (SDS) updates under CLP Regulation 2023 amendments
Global Regulatory Landscape
Table 3: International Regulatory Status
| Region | Status |
|---|---|
| EU | EINECS-listed; REACH Phase-In |
| USA | Not TSCA Inventory Listed |
| China | IECSC Listed (Pending Review) |
| Japan | MITI Partial Restriction |
Toxicological Profile
Acute Toxicity Data
Available studies indicate:
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Oral LD₅₀ (rat): >2000 mg/kg (Category 5)
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Dermal LD₅₀ (rabbit): >3000 mg/kg
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Inhalation LC₅₀ (rat): >5 mg/L (4h exposure)
Chronic Exposure Risks
Preliminary assessments suggest:
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Potential endocrine disruption at >500 ppm
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Bioaccumulation factor (BCF): 23-45
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Environmental persistence: 28-35 days (soil)
Environmental Impact Assessment
Ecotoxicity Parameters
Table 4: Environmental Safety Data
| Species | EC₅₀/LC₅₀ | Exposure Time |
|---|---|---|
| Daphnia magna | 12.5 mg/L | 48h |
| Pseudokirchneriella | 8.2 mg/L | 72h |
| Oncorhynchus mykiss | 18.7 mg/L | 96h |
Degradation Pathways
Primary environmental fate processes:
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Photolytic cleavage of nitro groups
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Microbial degradation via soil actinomycetes
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Hydrolytic decomposition at pH >8.5
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Atmospheric oxidation (OH radical reaction)
Analytical Characterization Methods
Quality Control Techniques
Standard analytical protocols:
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Purity Assessment: HPLC-UV (λ=210 nm)
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Structural Verification: FT-IR, ¹H/¹³C NMR
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Thermal Analysis: TGA-DSC coupled
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Elemental Analysis: CHNS-O combustion
Spectroscopic Signatures
Table 5: Characteristic Spectral Peaks
| Technique | Key Signals |
|---|---|
| FT-IR | 1720 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂) |
| ¹H NMR (D₂O) | δ 3.65 (m, 6H), δ 4.12 (s, 2H) |
| UV-Vis | λmax = 275 nm (ε=1200) |
Research Frontiers and Development Opportunities
Current Investigative Directions
Promising research avenues include:
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Coordination chemistry with transition metals
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Supramolecular assembly in crystal engineering
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Biodegradable chelator development
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Nanoencapsulation for controlled release
Technical Challenges
Key barriers to commercialization:
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Limited thermal stability in polymer matrices
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pH-dependent solubility profiles
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Complex purification requirements
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Regulatory hurdles for pharmaceutical applications
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